1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC14762093
Molecular Formula: C15H24N4O2
Molecular Weight: 292.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N4O2 |
|---|---|
| Molecular Weight | 292.38 g/mol |
| IUPAC Name | 1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C15H24N4O2/c1-11(2)9-16-15(20)12-5-4-8-19(10-12)13-6-7-14(21-3)18-17-13/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,16,20) |
| Standard InChI Key | XMJQQVXXJNMLJH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC(=O)C1CCCN(C1)C2=NN=C(C=C2)OC |
Introduction
1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by its complex structure, which includes a piperidine ring, a pyridazine moiety, and a carboxamide functional group. The molecular formula of this compound is C15H24N4O2, with a molecular weight of 292.38 g/mol.
Synthesis and Chemical Reactions
The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide involves multi-step reactions starting from readily available precursors. The process typically includes various chemical transformations typical for amides and heterocycles, such as condensation reactions and substitutions. Reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and purity.
Biological Activity and Potential Applications
This compound is primarily known for its interaction with P2X receptors, which are ion channels activated by ATP and play critical roles in neurotransmission and inflammation. By modulating these receptors, it may inhibit receptor activation or affect ion flow, influencing cellular signaling pathways related to pain perception and inflammatory responses. Potential therapeutic applications include the treatment of neuropathic pain.
| Biological Activity | Potential Application |
|---|---|
| Interaction with P2X Receptors | Treatment of neuropathic pain |
| Modulation of ion channels | Inflammation management |
Research Findings and Future Directions
Research into 1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide is ongoing, with a focus on elucidating its detailed mechanisms of action and exploring additional therapeutic applications. Preliminary studies suggest that compounds with similar structures can exhibit significant biological activities, including interactions with enzymes and receptors involved in disease pathways.
Comparison with Similar Compounds
1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide is distinct from other compounds due to its unique combination of structural features. For example, it differs from simpler piperidine derivatives by the presence of a pyridazine moiety and a carboxamide group, which enhance its biological activity and chemical reactivity.
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 1-(6-methoxypyridazin-3-yl)-piperidine | Lacks N-(2-methylpropyl) substituent | More basic due to absence of alkyl chain |
| N-(2-methylpropyl)piperidine | No pyridazine or methoxy groups | Simpler structure, less polar |
| 6-Methoxypyridazine | Does not contain piperidine or carboxamide | Lacks amine functionality, limiting reactivity |
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